4-butoxy-N,N-diethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-butoxy-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-4-7-12-18-13-8-10-14(11-9-13)19(16,17)15(5-2)6-3/h8-11H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMRPJQFCOZHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Butoxy N,n Diethylbenzenesulfonamide
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 4-butoxy-N,N-diethylbenzenesulfonamide reveals several plausible disconnection points, leading to readily available starting materials. The most logical disconnections are at the sulfur-nitrogen (S-N) bond and the carbon-oxygen (C-O) ether linkage.
Disconnection 1: S-N Bond
The primary and most direct disconnection is at the sulfonamide's S-N bond. This simplifies the target molecule into two key synthons: a 4-butoxybenzenesulfonyl cation equivalent and a diethylamine (B46881) anion equivalent. In practice, this translates to the reaction of 4-butoxybenzenesulfonyl chloride with diethylamine. This is a well-established method for sulfonamide formation. brainly.inshaalaa.com
Disconnection 2: C-O Ether Bond
An alternative disconnection can be made at the butoxy group's ether linkage. This approach would involve the synthesis of a precursor containing a hydroxyl group, such as 4-hydroxy-N,N-diethylbenzenesulfonamide, which would then be alkylated with a suitable butyl electrophile (e.g., 1-bromobutane) via a Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com
Further retrosynthetic analysis of the key intermediate, 4-butoxybenzenesulfonyl chloride, from Disconnection 1 leads back to butoxybenzene (B75284). This, in turn, can be disconnected to phenol (B47542) and a butyl halide, again highlighting the importance of ether formation in one of the potential synthetic routes. However, the direct sulfonation of butoxybenzene is a more convergent approach.
Exploration of Novel Synthetic Pathways and Reagents for this compound
Based on the retrosynthetic analysis, two primary synthetic pathways are proposed for the synthesis of this compound.
Pathway A: Late-Stage Etherification
This pathway follows the logic of Disconnection 2. The synthesis would commence with the chlorosulfonation of a protected phenol, followed by reaction with diethylamine, deprotection, and finally, etherification. A more direct variation of this pathway starts with 4-hydroxybenzenesulfonic acid.
Pathway B: Early-Stage Etherification
This more direct and likely more efficient route begins with the synthesis of butoxybenzene, which is then subjected to chlorosulfonation to yield 4-butoxybenzenesulfonyl chloride. The final step is the reaction of this intermediate with diethylamine.
The synthesis of the key intermediate, 4-butoxybenzenesulfonyl chloride, can be achieved by reacting butoxybenzene with chlorosulfonic acid. This is an electrophilic aromatic substitution, where the butoxy group, being an ortho-, para-director, will predominantly yield the desired 4-substituted product. britannica.comwikipedia.org The reaction of the resulting sulfonyl chloride with diethylamine is a standard procedure for forming sulfonamides. researchgate.netwikipedia.org
The optimization of the synthesis of this compound, particularly via Pathway B, would focus on the two key steps: the chlorosulfonation of butoxybenzene and the subsequent sulfonylation of diethylamine.
For the chlorosulfonation step, key parameters to optimize include the reaction temperature, the stoichiometry of chlorosulfonic acid, and the reaction time. An excess of chlorosulfonic acid can lead to the formation of sulfone by-products. The temperature must be carefully controlled to prevent side reactions and decomposition.
The subsequent reaction with diethylamine is typically efficient. Optimization would involve screening different bases to act as a scavenger for the HCl produced, as well as solvent choice and temperature to ensure complete reaction and ease of product isolation.
A hypothetical optimization study for the chlorosulfonation of butoxybenzene is presented in the table below:
| Entry | Molar Ratio (Butoxybenzene:Chlorosulfonic Acid) | Temperature (°C) | Time (h) | Yield of 4-butoxybenzenesulfonyl chloride (%) |
| 1 | 1:1.1 | 0 | 2 | 75 |
| 2 | 1:1.5 | 0 | 2 | 85 |
| 3 | 1:2.0 | 0 | 2 | 82 (with increased sulfone byproduct) |
| 4 | 1:1.5 | 25 | 1 | 80 |
| 5 | 1:1.5 | -10 | 4 | 88 |
From this hypothetical data, a molar ratio of 1:1.5 at a low temperature appears optimal for maximizing the yield of the desired intermediate while minimizing by-product formation.
Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. tandfonline.com
Atom Economy: The proposed synthetic pathways generally have good atom economy, especially the reaction of the sulfonyl chloride with diethylamine.
Use of Safer Solvents: Traditional solvents for these reactions, such as dichloromethane, could be replaced with greener alternatives like 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. Recent research has also demonstrated the feasibility of conducting sulfonamide synthesis in water, which would significantly improve the green credentials of the process. rsc.org
Catalysis: While the core reactions are often uncatalyzed, the use of solid acid catalysts for the sulfonation step could be explored to reduce the use of corrosive chlorosulfonic acid.
Energy Efficiency: Mechanochemical methods, which involve solvent-free reactions in a ball mill, have been successfully applied to the synthesis of sulfonamides and could be a highly energy-efficient and environmentally friendly alternative. rsc.org Electrochemical methods also present a greener route for the synthesis of sulfonamides. chemistryworld.com
Scale-Up Considerations and Process Chemistry for this compound
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several challenges:
Reaction Conditions: The use of highly corrosive and reactive reagents like chlorosulfonic acid requires specialized equipment for safe handling and reaction control on a large scale.
Heat Management: The chlorosulfonation reaction is highly exothermic. Effective heat management is critical to prevent runaway reactions and control the formation of by-products. This may involve the use of jacketed reactors with efficient cooling systems.
Work-up and Purification: Quenching the reaction mixture by adding it to ice water, a common laboratory procedure, can be challenging on a large scale. Alternative work-up procedures may need to be developed. Purification by chromatography is generally not feasible for large-scale production, so crystallization would be the preferred method for obtaining the final product in high purity.
By-product Management: The formation of the diaryl sulfone by-product during the chlorosulfonation step needs to be minimized. Process analytical technology (PAT) can be employed to monitor the reaction in real-time and ensure optimal conditions are maintained to reduce by-product formation.
Cost of Goods: The cost of starting materials, particularly butoxybenzene and chlorosulfonic acid, as well as the energy requirements for the process, will be significant factors in the economic viability of large-scale production.
A summary of potential scale-up challenges and mitigation strategies is provided in the table below:
| Challenge | Mitigation Strategy |
| Handling of Chlorosulfonic Acid | Use of specialized corrosion-resistant reactors and closed-transfer systems. |
| Exothermic Reaction | Implementation of robust cooling systems, controlled addition of reagents, and real-time temperature monitoring. |
| Product Isolation and Purification | Development of a scalable crystallization process to replace chromatographic methods. |
| By-product Formation | Strict control of reaction stoichiometry and temperature; implementation of PAT. |
Comprehensive Analysis of this compound Reveals Data Scarcity
A comprehensive review of scientific literature and chemical databases for experimental data on the compound this compound reveals a significant lack of available information. Despite extensive searches for spectroscopic and diffraction-based structural elucidation data, no specific experimental results for this compound could be located. This scarcity of information prevents a detailed analysis as outlined in the requested article structure.
The investigation sought to find data pertaining to advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques (such as COSY, HSQC, and HMBC) and dynamic NMR studies on rotational barriers. Additionally, searches were conducted for Mass Spectrometry (MS) data for elemental composition and fragmentation analysis, Infrared (IR) and Raman spectroscopy for vibrational mode analysis, and X-ray crystallography data for solid-state structure determination, including crystal packing and intermolecular interactions.
The search results did not yield any specific studies or datasets for this compound. While information is available for related sulfonamide compounds, the strict focus on the specified molecule, as per the instructions, means this analogous data cannot be used to construct the requested article.
Furthermore, it was discovered that the CAS number initially associated with this compound, 3025-55-4, is incorrectly assigned. This CAS number corresponds to Ethyl 2-trans-4-cis-decadienoate, a compound also known as Pear Ester, which is structurally distinct from the sulfonamide .
Given the absence of any empirical data for this compound in the public domain, it is not possible to generate the detailed, scientifically accurate article as requested. The foundational experimental results required to discuss its structural elucidation are not available in the reviewed scientific literature. Therefore, the subsequent sections of the proposed article outline cannot be addressed.
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of 4 Butoxy N,n Diethylbenzenesulfonamide
X-ray Crystallography for Solid-State Structure Determination of 4-butoxy-N,N-diethylbenzenesulfonamide
Polymorphism Studies of this compound
Extensive searches of scientific literature and chemical databases did not yield any specific studies on the polymorphism of this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. While research has been conducted on the polymorphic nature of other sulfonamide derivatives, no such data has been published for this compound.
For instance, a study on the related compound, 4-(tert-butyl)-N,N-diethylbenzenesulfonamide, revealed that it crystallizes in the monoclinic crystal system with the space group P21/C. However, this information is specific to the tert-butyl derivative and cannot be extrapolated to the butoxy compound. Without dedicated experimental studies, such as single-crystal X-ray diffraction under various crystallization conditions, it is not possible to determine if this compound exhibits polymorphism.
Therefore, there are no reported polymorphs for this compound, and consequently, no data tables of crystallographic information for different polymorphic forms can be provided.
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination (if applicable)
The applicability of chiroptical spectroscopy, such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), is contingent on the molecule being chiral. A molecule is chiral if it is non-superimposable on its mirror image. Based on the chemical structure of this compound, it does not possess a stereocenter and is therefore considered an achiral molecule.
As the compound is achiral, it does not exist as a pair of enantiomers. Consequently, the concept of enantiomeric excess is not applicable. Chiroptical spectroscopic techniques, which measure the differential absorption or rotation of polarized light by chiral molecules, would not yield a signal for this compound.
No studies have been found in the scientific literature that report on the chiroptical properties of this compound, which is consistent with its achiral nature. Therefore, no data on enantiomeric excess determination using CD or ORD can be presented.
Computational Chemistry and Quantum Mechanical Studies of 4 Butoxy N,n Diethylbenzenesulfonamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 4-butoxy-N,N-diethylbenzenesulfonamide, DFT calculations would provide valuable insights into its electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule.
Currently, there are no published studies that provide specific data on the optimized geometry, electronic properties, or molecular orbital analysis of this compound derived from DFT calculations.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the butoxy and diethylamino groups suggests that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically rotating the rotatable bonds to identify the various possible spatial arrangements of the atoms. Subsequent energy calculations for each conformation would allow for the construction of a potential energy surface, revealing the most stable, low-energy conformers and the energy barriers between them.
However, a detailed conformational analysis and the corresponding energy landscape for this compound have not been reported in the scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. An MD simulation of this compound would provide a detailed picture of its movements and how it interacts with its environment, particularly with solvent molecules. Such simulations could elucidate the flexibility of the molecule, the stability of its different conformations in various solvents, and the nature of the intermolecular forces at play.
To date, no specific molecular dynamics simulation studies have been published for this compound, leaving its dynamic properties and solvent interactions uncharacterized.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can be used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, the vibrational frequencies of its Infrared (IR) spectrum, and the electronic transitions in its Ultraviolet-Visible (UV-Vis) spectrum.
While the prediction of spectroscopic parameters is a common application of computational chemistry, specific predicted NMR, IR, or UV-Vis data for this compound are not available in published research.
Reaction Pathway and Transition State Analysis of this compound Transformations
Understanding the potential chemical transformations of this compound would involve mapping out the reaction pathways for its synthesis, degradation, or metabolism. Computational chemistry can be employed to identify the transition states of these reactions and calculate the associated activation energies, providing insights into the reaction kinetics and mechanisms.
As with the other areas of computational analysis, there is a lack of published research on the reaction pathways and transition state analyses for transformations involving this compound.
Reactivity, Reaction Mechanisms, and Derivatization Strategies for 4 Butoxy N,n Diethylbenzenesulfonamide
Investigation of Electrophilic Aromatic Substitution Reactions on the Benzenesulfonamide (B165840) Core
The benzene (B151609) ring of 4-butoxy-N,N-diethylbenzenesulfonamide is activated towards electrophilic aromatic substitution by the electron-donating butoxy group and deactivated by the electron-withdrawing N,N-diethylbenzenesulfonamide group. The butoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the sulfonamide group is a deactivating group and a meta-director.
Given that the butoxy and sulfonamide groups are in a para relationship, their directing effects are cooperative. The butoxy group strongly activates the positions ortho to it (positions 3 and 5), while the sulfonamide group directs to the same positions (meta to itself). Therefore, electrophilic substitution is expected to occur predominantly at the 3- and 5-positions.
Halogenation:
Halogenation of this compound with reagents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) is anticipated to yield 3-halo-4-butoxy-N,N-diethylbenzenesulfonamide as the major product. Dihalogenation at the 3- and 5-positions may occur under more forcing conditions.
Nitration:
Nitration, typically carried out with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is expected to introduce a nitro group at the 3-position. The reaction of anisole (methoxybenzene), a related compound, with nitric acid is known to produce a mixture of ortho and para isomers. researchgate.net For this compound, the position ortho to the strongly activating butoxy group would be favored.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions for forming carbon-carbon bonds. researchgate.netlibretexts.org The reaction of this compound with an alkyl halide or acyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃) would likely result in substitution at the 3-position. masterorganicchemistry.comrsc.orgmdpi.com However, Friedel-Crafts reactions can be sensitive to the presence of deactivating groups like sulfonamides, potentially requiring harsher reaction conditions. masterorganicchemistry.comrsc.org
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-butoxy-N,N-diethylbenzenesulfonamide |
| Nitration | HNO₃, H₂SO₄ | 4-Butoxy-N,N-diethyl-3-nitrobenzenesulfonamide |
| Acylation | CH₃COCl, AlCl₃ | 1-(2-Butoxy-5-(N,N-diethylsulfamoyl)phenyl)ethan-1-one |
Nucleophilic Reactions Involving the Sulfonamide Moiety
The sulfonamide moiety (–SO₂NR₂) is generally a robust functional group and is relatively resistant to nucleophilic attack. The sulfur-nitrogen (S-N) bond is strong, and the sulfur atom is sterically hindered and electronically deactivated towards nucleophiles by the two oxygen atoms.
Hydrolysis:
Hydrolysis of the sulfonamide bond to yield 4-butoxybenzenesulfonic acid and diethylamine (B46881) typically requires harsh conditions, such as strong acid or base at elevated temperatures. Under neutral or environmentally relevant pH conditions, sulfonamides are generally found to be hydrolytically stable. chemguide.co.uk The mechanism of acid-catalyzed hydrolysis likely involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack of water on the sulfur atom. Base-catalyzed hydrolysis proceeds via deprotonation of the N-H bond (if present) or direct nucleophilic attack by a hydroxide ion. For N,N-disubstituted sulfonamides like the target compound, the latter is the only possibility under basic conditions.
Modifications of the Butoxy and Diethylamino Substituents
Butoxy Group Modification:
The butoxy group is an ether linkage and its primary reaction is cleavage under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. nih.govresearchgate.netscribd.comresearchgate.net This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on one of the adjacent carbon atoms. For a primary ether like the butoxy group, an Sₙ2 mechanism is expected. This would lead to the formation of 4-hydroxy-N,N-diethylbenzenesulfonamide and 1-bromobutane.
Diethylamino Group Modification:
The N,N-diethylamino group is susceptible to oxidative dealkylation. A detailed study on the electrochemical mono- and dideethylation of the closely related N,N-diethylbenzenesulfonamide provides significant insight into this process. Anodic oxidation in the presence of a nucleophile like methanol can lead to the formation of an α-methoxylated intermediate, which can then be hydrolyzed to the N-ethylbenzenesulfonamide and ultimately to the unsubstituted benzenesulfonamide. This reaction is believed to proceed through an N-acyliminium ion intermediate. nih.gov
Metabolic studies on drugs containing N,N-dialkylamino moieties also show that N-dealkylation is a common pathway, often catalyzed by cytochrome P450 enzymes. This process involves the hydroxylation of the carbon atom alpha to the nitrogen, followed by spontaneous decomposition to the dealkylated amine and an aldehyde.
| Moiety | Reaction | Reagents | Expected Product(s) |
|---|---|---|---|
| Butoxy | Ether Cleavage | HBr, heat | 4-Hydroxy-N,N-diethylbenzenesulfonamide and 1-Bromobutane |
| Diethylamino | Electrochemical Dealkylation | Anodic oxidation in MeOH | 4-Butoxy-N-ethylbenzenesulfonamide and Formaldehyde |
Table 2: Potential Modifications of the Butoxy and Diethylamino Substituents. This table is illustrative and based on known reactions of similar functional groups.
Exploration of New Reaction Pathways Leading to Novel this compound Derivatives
The synthesis of novel derivatives of this compound can be envisioned through the reactions discussed in the preceding sections. For instance, electrophilic aromatic substitution provides a direct route to introduce a variety of functional groups onto the benzene ring at the 3- and 5-positions. These newly introduced groups can then serve as handles for further chemical transformations.
For example, a nitro group introduced at the 3-position can be reduced to an amino group, which can then be diazotized and subjected to a wide range of Sandmeyer-type reactions to introduce halogens, cyano, hydroxyl, and other functionalities. The amino group itself can be acylated, alkylated, or used in the synthesis of heterocyclic rings.
Modification of the N,N-diethylamino group, for instance, through controlled mono-deethylation, would yield the corresponding N-ethyl derivative. The resulting secondary sulfonamide would possess a reactive N-H bond that could be further functionalized, for example, through alkylation or acylation, to generate a library of new derivatives.
Mechanistic Studies on Catalyzed Reactions Involving this compound
Electrophilic Aromatic Substitution:
The mechanism of electrophilic aromatic substitution on the benzenesulfonamide core would follow the well-established two-step process:
Formation of a sigma complex (arenium ion): The electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate. The positions ortho to the activating butoxy group are the most likely sites of attack.
Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.
Electrochemical Dealkylation of the Diethylamino Group:
The mechanism of the electrochemical dealkylation of the N,N-diethylamino group has been studied in detail for N,N-diethylbenzenesulfonamide. It is proposed to proceed via a Shono oxidation mechanism:
Electron Transfer: The nitrogen atom of the diethylamino group undergoes a one-electron oxidation at the anode to form a radical cation.
Deprotonation: A base removes a proton from the carbon atom alpha to the nitrogen, generating a neutral radical.
Second Electron Transfer: The radical undergoes a further one-electron oxidation to form a highly reactive N-sulfonyliminium cation.
Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., methanol) attacks the iminium ion.
Hydrolysis: The resulting N,O-acetal can then be hydrolyzed to the mono-dealkylated sulfonamide and an aldehyde.
Exploration of Advanced Applications of 4 Butoxy N,n Diethylbenzenesulfonamide in Chemical Science and Technology
Role in Materials Science: Development of Novel Functional Materials
Currently, there is a lack of specific research detailing the use of 4-butoxy-N,N-diethylbenzenesulfonamide as a polymer additive or modifier, or as a component in self-assembled systems. The potential for this compound to act as a plasticizer, a thermal stabilizer, or to influence the morphology of polymer blends remains a theoretical consideration rather than a topic of applied research found in available scientific literature. Similarly, its capacity to participate in the formation of structured molecular assemblies through non-covalent interactions has not been a focus of published studies.
Application in Catalysis: Ligand Design or Organocatalytic Activity
The exploration of this compound in the field of catalysis, either as a ligand for metal-based catalysts or as an organocatalyst itself, is not present in the current body of scientific literature. The electronic and steric properties of the molecule, which would be crucial for such applications, have not been characterized in a catalytic context.
Advanced Chemical Sensing and Detection Methodologies
There are no available research findings that describe the application of this compound in the development of chemical sensors. The potential for this compound to act as a selective receptor for specific analytes, or to exhibit changes in its photophysical properties upon binding, has not been investigated.
Role in Supramolecular Chemistry: Host-Guest Interactions and Molecular Recognition
The participation of this compound in host-guest chemistry and molecular recognition events is another area where specific research is absent. The fundamental studies required to understand its binding affinities and specificities with other molecules have not been reported.
Analytical Methodologies for Quantification and Process Monitoring of 4 Butoxy N,n Diethylbenzenesulfonamide
Development of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a robust and widely utilized technique for the separation and quantification of sulfonamides. For 4-butoxy-N,N-diethylbenzenesulfonamide, a lipophilic compound, RP-HPLC is an ideal method. A typical method would involve a C8 or C18 stationary phase, which provides a nonpolar environment for the separation.
The mobile phase composition is a critical parameter that influences the retention and resolution of the analyte. A gradient elution program, starting with a higher proportion of a polar solvent (like water) and gradually increasing the concentration of an organic modifier (such as acetonitrile (B52724) or methanol), is often employed to ensure efficient elution and sharp peak shapes. The pH of the aqueous component of the mobile phase can also be adjusted to optimize the separation, especially if related impurities with varying acidic or basic properties are present.
Detection is commonly achieved using a UV-Visible or a Photo-Diode Array (PDA) detector. wu.ac.thresearchgate.net The benzene (B151609) ring in the this compound structure allows for strong UV absorbance, typically in the range of 250-270 nm, providing good sensitivity. For instance, a detection wavelength of 265 nm has been effectively used for a related benzenesulfonamide (B165840) derivative. wu.ac.th
A hypothetical gradient program for the analysis of this compound could be structured as follows:
| Time (minutes) | % Acetonitrile | % Water (with 0.1% Formic Acid) |
|---|---|---|
| 0.0 | 40 | 60 |
| 15.0 | 95 | 5 |
| 20.0 | 95 | 5 |
| 22.0 | 40 | 60 |
| 30.0 | 40 | 60 |
Gas Chromatography-Mass Spectrometry (GC-MS) Techniques for Purity Assessment and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's molecular weight and structure make it amenable to GC separation followed by mass spectrometric detection, which provides both quantitative data and structural information for impurity identification.
For the analysis of N,N-diethylbenzenesulfonamide, a structurally similar compound, GC-MS has been utilized. nih.gov A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature program would be optimized to ensure good separation from any potential impurities or starting materials.
The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern for this compound. This mass spectrum serves as a fingerprint for the compound, allowing for its unambiguous identification. Quantification can be achieved by monitoring specific ions (Selected Ion Monitoring, SIM) which increases the sensitivity and selectivity of the analysis.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for the analysis of sulfonamides. nih.govresearchgate.net This technique separates compounds based on their charge-to-size ratio in an electric field. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the background electrolyte to form micelles, which act as a pseudo-stationary phase to enable the separation of neutral analytes.
The separation in CE is influenced by several factors including the pH and concentration of the buffer, the applied voltage, and the type and concentration of the surfactant. nih.gov For sulfonamides, phosphate (B84403) or borate (B1201080) buffers are commonly used. nih.gov The high resolving power of CE makes it particularly useful for the separation of closely related impurities. researchgate.net Detection in CE is typically performed using UV-Vis absorbance, similar to HPLC. researchgate.net
Key parameters for a potential CE method for this compound are outlined below:
| Parameter | Typical Value/Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 20 mM Sodium tetraborate (B1243019) buffer with 50 mM Sodium dodecyl sulfate (B86663) (SDS), pH 9.2 |
| Applied Voltage | 20-25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 254 nm |
Spectrophotometric and Electrochemical Methods for Real-Time Monitoring
For real-time monitoring of this compound, particularly in process streams or environmental samples, spectrophotometric and electrochemical methods offer rapid and cost-effective solutions.
Spectrophotometric methods would rely on the inherent UV absorbance of the benzenesulfonamide moiety. While not as selective as chromatographic methods, UV spectrophotometry can be used for quantitative analysis in simple matrices where interfering substances are absent. By creating a calibration curve of absorbance versus concentration, the amount of the compound in a sample can be determined.
Electrochemical methods have emerged as a promising avenue for the sensitive and selective detection of sulfonamides. tandfonline.comnih.gov These methods are based on the electrochemical oxidation or reduction of the sulfonamide group at the surface of a modified electrode. researchgate.net The resulting current is proportional to the concentration of the analyte. Different types of modified electrodes, such as those based on carbon nanotubes, graphene, or metallic nanoparticles, can be designed to enhance the sensitivity and selectivity towards sulfonamides. mdpi.commdpi.com These sensors can be integrated into flow systems for continuous, real-time monitoring of manufacturing processes or for on-site environmental analysis. mdpi.com
Validation of Analytical Methods for this compound in Complex Matrices
The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. For this compound, a comprehensive validation protocol would include the assessment of the following parameters, as is standard for analytical procedures: wu.ac.th
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient close to 0.999 is typically desired. researchgate.net
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies in spiked matrices. Recoveries are often expected to be within a range of 85-115%. wu.ac.thresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table summarizes typical validation parameters for an HPLC method for a related sulfonamide, which would be analogous for this compound.
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery %) | 85.0% - 115.0% |
| Precision (RSD %) | ≤ 2.0% |
| Robustness | RSD of results should be within acceptable limits after minor changes in parameters. |
Future Research Directions and Emerging Avenues for 4 Butoxy N,n Diethylbenzenesulfonamide
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) in drug discovery and materials science offers a powerful paradigm for accelerating research and development. nih.gov For 4-butoxy-N,N-diethylbenzenesulfonamide, these computational tools can be pivotal in predicting its physicochemical properties, biological activities, and potential toxicities.
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational modeling technique that correlates the chemical structure of a compound with its biological activity, has been successfully applied to various benzenesulfonamide (B165840) derivatives. nih.govnih.govtandfonline.comresearchgate.net By developing QSAR models for a series of analogous compounds, it would be possible to predict the activity of this compound for specific biological targets. These models can help in screening large virtual libraries of related compounds to identify those with potentially enhanced therapeutic effects. nih.gov
Machine learning algorithms, such as random forests and neural networks, can further enhance predictive capabilities by capturing complex, non-linear relationships between molecular descriptors and biological outcomes. nih.govnih.govresearchgate.net For instance, a data-driven ML model could be trained on existing data for sulfonamide antibiotics to predict the adsorption behavior of this compound on different materials, which is crucial for environmental fate assessment. nih.govresearchgate.net
| Model Type | Application for this compound | Potential Outcome |
|---|---|---|
| 2D-QSAR | Predicting carbonic anhydrase inhibition | Identification of key molecular descriptors for activity. tandfonline.com |
| 3D-QSAR | Modeling isoform-specific binding selectivity | Design of analogues with improved target specificity. nih.gov |
| Machine Learning (Random Forest) | Predicting adsorption by biochar | Assessment of environmental persistence. nih.gov |
Sustainable Synthesis and Degradation Pathways
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. sci-hub.se Future research should focus on developing sustainable synthetic routes to this compound.
Traditional methods for sulfonamide synthesis often involve the use of sulfonyl chlorides, which can be hazardous. nih.gov Greener alternatives, such as catalyst-free reactions in water or ethanol, have been reported for the synthesis of other sulfonamides and could be adapted for this compound. sci-hub.seresearchgate.net Another promising approach is the use of photocatalysis, which can enable the synthesis of sulfonamides under mild conditions using light as an energy source. acs.orgnih.govdomainex.co.uk
Understanding the degradation pathways of this compound is crucial for assessing its environmental fate. While many sulfonamides are known to be persistent in the environment, photocatalytic degradation using materials like titanium dioxide has been shown to be an effective removal method. researchgate.net Future studies could investigate the photocatalytic degradation of this compound to identify its transformation products and mineralization efficiency. Hydrolysis is another key abiotic degradation process, and studies have shown that the hydrolytic stability of sulfonamides is pH-dependent. nih.gov
| Approach | Description | Potential Advantage |
|---|---|---|
| Catalyst-Free Synthesis | Reaction of amines and sulfonyl chlorides in green solvents like water or ethanol. researchgate.net | Reduced use of hazardous catalysts and solvents. |
| Photocatalytic Synthesis | Use of light to drive the synthesis, often with a photocatalyst. acs.orgnih.gov | Mild reaction conditions and novel reactivity. |
| Nano-catalysis | Employing magnetic nano-catalysts for direct coupling of alcohols and sulfonamides. acs.org | High selectivity and easy catalyst recovery. |
Exploration of Novel Reactivity under Extreme Conditions
Investigating the chemical reactivity of this compound under extreme conditions, such as high pressure or intense light, could reveal novel transformation pathways and lead to the synthesis of unique molecular architectures.
High-pressure chemistry can alter reaction rates and selectivities, potentially enabling transformations that are not feasible under ambient conditions. For sulfonamides, high-pressure studies could provide insights into their stability and reactivity in different environments.
Photochemistry offers another avenue for exploring novel reactivity. The generation of sulfonyl radical intermediates from sulfonamides through photocatalysis has been demonstrated, opening up possibilities for late-stage functionalization and the synthesis of complex molecules. acs.org The specific photochemical behavior of this compound, including its quantum yield and reaction with photochemically produced reactive species, warrants investigation.
Design of Next-Generation Functional Analogues of this compound
The benzenesulfonamide scaffold is a versatile platform for the design of new functional molecules. nih.gov By systematically modifying the structure of this compound, it is possible to develop next-generation analogues with tailored properties.
Structure-activity relationship (SAR) studies are fundamental to this process. For instance, research on 4-alkynyloxy phenyl sulfonyl alkyl hydroxamates has elucidated the impact of the oxidation state of the sulfur atom and the nature of the P1' substituent on the inhibitory activity against certain enzymes. nih.gov Similar SAR studies on this compound could guide the design of more potent and selective inhibitors for various biological targets. The "tail approach," where different molecular fragments are added to the core scaffold, has been successfully used to modulate the isoform specificity of benzenesulfonamide-based inhibitors. nih.gov
Interdisciplinary Research Opportunities
The unique chemical structure of this compound makes it a candidate for a wide range of applications beyond traditional pharmacology, creating numerous opportunities for interdisciplinary research.
In materials science, sulfonamide-containing polymers and materials could be explored for their unique properties. The incorporation of the this compound moiety into polymer backbones could lead to materials with novel optical, electronic, or mechanical properties.
In agrochemistry, sulfonamides have been utilized as herbicides. la.gov Investigating the potential herbicidal or plant-growth-regulating activities of this compound and its analogues could lead to the development of new agricultural products.
Furthermore, the intersection of chemistry and biology offers fertile ground for exploration. The sulfonamide functional group is a key component in a wide array of drugs, including antibacterial, antiviral, and anticancer agents. nih.govmdpi.comla.gov Exploring the biological activities of this compound could uncover new therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 4-butoxy-N,N-diethylbenzenesulfonamide, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from benzenesulfonamide derivatives. For example, describes a related compound synthesized via condensation of 4-acetyl-N,N-diethylbenzenesulfonamide with dimethylformamide-dimethylacetal (DMF-DMA) in dry dioxane under reflux . Key conditions include:
- Temperature control : Maintain reflux (≈100°C) to ensure complete conversion.
- Solvent choice : Use aprotic solvents (e.g., dioxane) to stabilize intermediates.
- Purification : High-Performance Liquid Chromatography (HPLC) ensures >95% purity .
For the butoxy derivative, nucleophilic substitution of a bromine or hydroxyl group with butoxy may be required, using potassium carbonate as a base in dimethylformamide (DMF) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : H-NMR and C-NMR confirm substituent positions and purity. For example, H-NMR signals at δ 1.02 ppm (t, CH3) and δ 3.19 ppm (q, CH2) validate diethyl groups, while aromatic protons appear at δ 7.87–8.47 ppm .
- Infrared (IR) Spectroscopy : Absorption bands at ≈1330 cm (SO symmetric stretch) and ≈1150 cm (SO asymmetric stretch) confirm sulfonamide functionality .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 331 for a related compound) verify molecular weight .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying catalytic conditions?
- Methodological Answer : Optimization strategies include:
- Catalyst screening : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for butoxy group introduction .
- Solvent effects : Polar aprotic solvents like DMF improve nucleophilicity of butoxide ions .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .
Example : A 77% yield was achieved for a pyridine derivative using ethanol/acetic acid reflux, suggesting similar conditions may apply .
Q. How to resolve contradictions in spectral data when characterizing by-products in sulfonamide synthesis?
- Methodological Answer : Contradictions (e.g., unexpected IR bands or NMR shifts) can be addressed via:
- 2D-NMR (COSY, HSQC) : Maps proton-carbon correlations to identify structural anomalies .
- Comparative analysis : Cross-reference with spectral databases (e.g., PubChem) for known sulfonamide derivatives .
- Computational modeling : Density Functional Theory (DFT) predicts vibrational frequencies and NMR shifts for proposed structures .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
